molecular formula C21H25NO2 B11996902 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone CAS No. 14862-80-7

4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone

Cat. No.: B11996902
CAS No.: 14862-80-7
M. Wt: 323.4 g/mol
InChI Key: IOCMJUXJUBZFSJ-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone is a chemical compound known for its unique structure and properties. It features a piperidine ring substituted with a hydroxy group and a phenyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone typically involves the reaction of 4-hydroxy-4-phenylpiperidine with phenylbutanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of 4-(4-oxo-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone.

    Reduction: Formation of 4-(4-hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanol.

    Substitution: Formation of brominated derivatives of the compound.

Scientific Research Applications

4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

14862-80-7

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

4-(4-hydroxy-4-phenylpiperidin-1-yl)-1-phenylbutan-1-one

InChI

InChI=1S/C21H25NO2/c23-20(18-8-3-1-4-9-18)12-7-15-22-16-13-21(24,14-17-22)19-10-5-2-6-11-19/h1-6,8-11,24H,7,12-17H2

InChI Key

IOCMJUXJUBZFSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=CC=C3

Origin of Product

United States

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